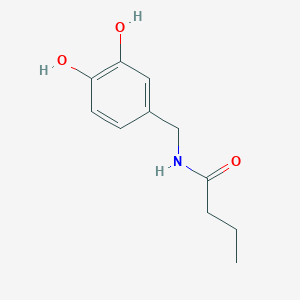
N-(3,4-Dihydroxybenzyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dihydroxybenzyl)butanamide, also known as DHBA, is a compound that has been gaining attention in scientific research due to its potential therapeutic applications. DHBA is a derivative of dopamine, a neurotransmitter that plays a crucial role in regulating mood, motivation, and movement. In
Mecanismo De Acción
N-(3,4-Dihydroxybenzyl)butanamide works by activating the Nrf2 pathway, which is a cellular defense mechanism that regulates the expression of genes involved in antioxidant and anti-inflammatory responses. By activating this pathway, N-(3,4-Dihydroxybenzyl)butanamide can increase the production of antioxidant enzymes and reduce inflammation, which can help protect cells from damage.
Efectos Bioquímicos Y Fisiológicos
N-(3,4-Dihydroxybenzyl)butanamide has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory properties, N-(3,4-Dihydroxybenzyl)butanamide has been shown to improve glucose metabolism and insulin sensitivity in animal studies. N-(3,4-Dihydroxybenzyl)butanamide has also been shown to have anti-tumor properties, which could make it useful in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,4-Dihydroxybenzyl)butanamide in lab experiments is that it is relatively easy to synthesize and purify. N-(3,4-Dihydroxybenzyl)butanamide is also stable and can be stored for long periods of time without degradation. However, one limitation of using N-(3,4-Dihydroxybenzyl)butanamide is that it is not very soluble in water, which can make it difficult to administer in certain types of experiments.
Direcciones Futuras
There are several areas of research that could benefit from further study of N-(3,4-Dihydroxybenzyl)butanamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies could explore the effectiveness of N-(3,4-Dihydroxybenzyl)butanamide in animal models of these diseases and investigate potential mechanisms of action. Another area of interest is the potential of N-(3,4-Dihydroxybenzyl)butanamide as an anti-inflammatory agent. Studies could investigate the effectiveness of N-(3,4-Dihydroxybenzyl)butanamide in treating various inflammatory diseases and explore potential side effects. Finally, studies could investigate the potential of N-(3,4-Dihydroxybenzyl)butanamide in cancer treatment, including its effectiveness against different types of tumors and potential mechanisms of action.
Métodos De Síntesis
N-(3,4-Dihydroxybenzyl)butanamide can be synthesized through a multi-step process that involves the reaction of dopamine with butyric anhydride and hydrochloric acid. The resulting product is then purified through column chromatography to obtain a pure form of N-(3,4-Dihydroxybenzyl)butanamide. This synthesis method has been proven to be effective and reliable for producing high-quality N-(3,4-Dihydroxybenzyl)butanamide for research purposes.
Aplicaciones Científicas De Investigación
N-(3,4-Dihydroxybenzyl)butanamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its role as a neuroprotective agent. Studies have shown that N-(3,4-Dihydroxybenzyl)butanamide can protect neurons from oxidative stress-induced damage, which is a common factor in neurodegenerative diseases such as Parkinson's and Alzheimer's. N-(3,4-Dihydroxybenzyl)butanamide has also been shown to have anti-inflammatory properties, which could make it useful in treating inflammatory diseases such as arthritis.
Propiedades
Número CAS |
125789-52-8 |
|---|---|
Nombre del producto |
N-(3,4-Dihydroxybenzyl)butanamide |
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
N-[(3,4-dihydroxyphenyl)methyl]butanamide |
InChI |
InChI=1S/C11H15NO3/c1-2-3-11(15)12-7-8-4-5-9(13)10(14)6-8/h4-6,13-14H,2-3,7H2,1H3,(H,12,15) |
Clave InChI |
LSLQXNHEIAOWOW-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NCC1=CC(=C(C=C1)O)O |
SMILES canónico |
CCCC(=O)NCC1=CC(=C(C=C1)O)O |
Sinónimos |
Butanamide, N-[(3,4-dihydroxyphenyl)methyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



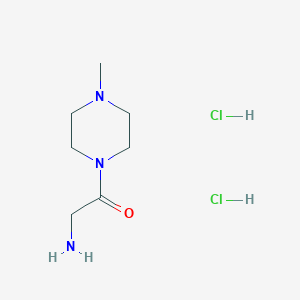
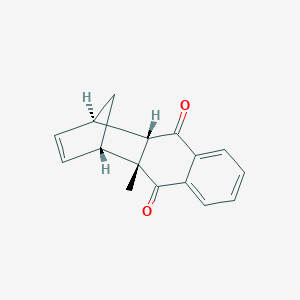
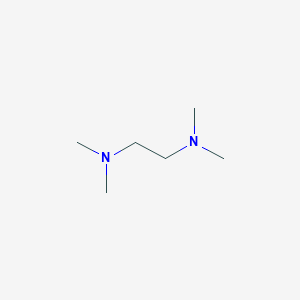
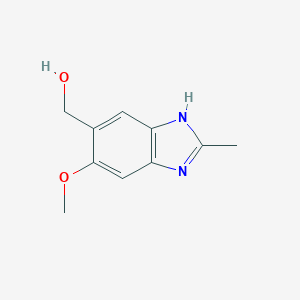
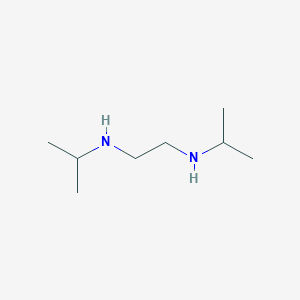
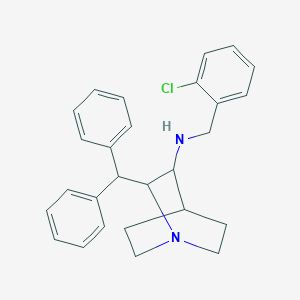
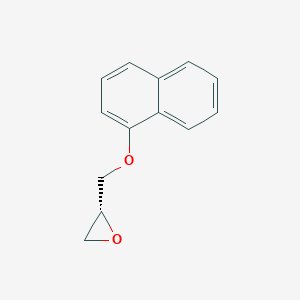
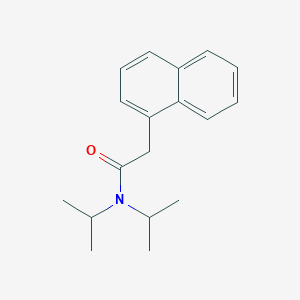
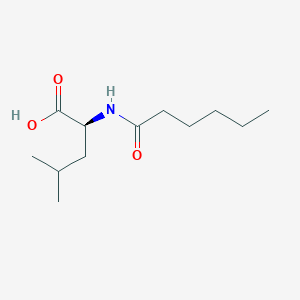
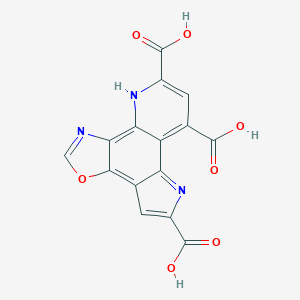
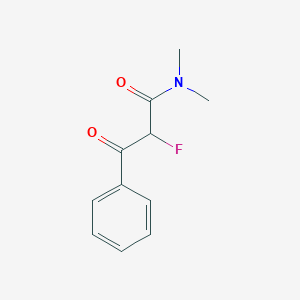
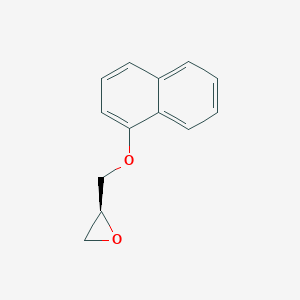
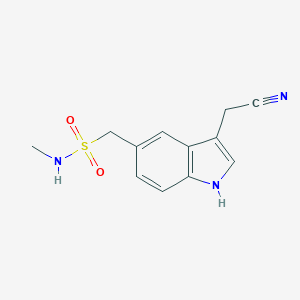
![[2-[(6R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B135519.png)